molecular formula C18H22N2O2S B15189453 Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) CAS No. 172470-03-0

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)

Cat. No.: B15189453
CAS No.: 172470-03-0
M. Wt: 330.4 g/mol
InChI Key: TWMZTGJRWGLGHC-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) is a pyridinylthio-acetamide derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a 3,5-dimethylphenylthio group at position 4, an ethyl group at position 5, and a methyl group at position 4. Its structure integrates a thioether linkage and an acetamide moiety, which are common in bioactive molecules targeting enzymes or receptors.

Properties

CAS No.

172470-03-0

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl]acetamide

InChI

InChI=1S/C18H22N2O2S/c1-6-15-12(4)19-18(22)16(20-13(5)21)17(15)23-14-8-10(2)7-11(3)9-14/h7-9H,6H2,1-5H3,(H,19,22)(H,20,21)

InChI Key

TWMZTGJRWGLGHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1SC2=CC(=CC(=C2)C)C)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylthiol with an appropriate pyridine derivative under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or its salt.

Reaction ConditionsProductsNotes
6M HCl, reflux, 4–6 hours 3-Amino-substituted pyridinone derivativeCommon for deprotection in heterocycles
NaOH (aq.), 80°C, 2 hours Sodium carboxylate intermediateRequires neutralization for free acid

This reaction is critical for modifying the compound’s solubility or introducing secondary functional groups .

Oxidation of the Thioether Linkage

The (3,5-dimethylphenyl)thio group (-S-C₆H₃(CH₃)₂) can be oxidized to sulfoxide or sulfone derivatives.

Oxidizing AgentProductSelectivity
H₂O₂ (30%), acetic acid, 50°CSulfoxide (-SO-)Mild conditions favor mono-oxidation
mCPBA, DCM, 0°CSulfone (-SO₂-)Stronger oxidizers drive full oxidation

Oxidation alters electronic properties, potentially enhancing biological activity or enabling further derivatization .

Nucleophilic Substitution at the Pyridinone Ring

The electron-deficient pyridinone ring may undergo nucleophilic attacks at positions adjacent to the carbonyl group.

NucleophileReaction SiteProduct Type
Amines (e.g., NH₃, RNH₂) C-4 or C-6Aminated pyridinone derivatives
Thiols (e.g., RSH) C-2Thioether-linked analogs

These substitutions are typically conducted in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .

Reduction of the Dihydropyridinone System

The partially saturated pyridinone ring can be further reduced to a piperidine-like structure.

Reducing AgentConditionsOutcome
H₂, Pd/C, ethanol 60°C, 12 hoursFully saturated pyridinane derivative
NaBH₄, MeOH RT, 2 hoursPartial reduction to tetrahydropyridine

Reduction modifies ring aromaticity, impacting binding affinity in pharmacological contexts .

Alkylation and Acylation Reactions

The secondary amine in the dihydropyridinone structure may serve as a nucleophile.

ReagentProductApplication
CH₃I, K₂CO₃, DMFN-Alkylated derivativeEnhances lipophilicity
Acetyl chloride, pyridineN-Acetylated analogBlocks reactive sites for further modification

These reactions are pivotal for tuning pharmacokinetic properties .

Key Research Findings

  • Synthetic Utility : The thioether group enables regioselective modifications, as seen in analogous benzothiazole derivatives .

  • Stability : The compound is prone to hydrolysis under strongly acidic conditions but remains stable in neutral buffers .

  • Pharmacological Relevance : Structural analogs with oxidized sulfur moieties show enhanced antimicrobial activity .

Scientific Research Applications

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrimidinylthio-acetamide derivatives reported in the Journal of Applied Pharmaceutical Science (2019). Below is a comparative analysis of key analogs, focusing on synthesis, substituent effects, and spectroscopic properties.

Table 1: Comparison of Pyrimidinylthio-Acetamide Derivatives

Compound Name (ID) Yield (%) Melting Point (°C) Key $^1$H NMR Signals (δ, ppm) Elemental Analysis (C/N/S)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide () 60 224–226 10.08 (NHCO), 4.08 (SCH$_2$) Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 80 230–232 10.10 (NHCO), 4.12 (SCH$_2$) C:45.29, N:12.23, S:9.30

Spectroscopic and Analytical Data

  • $^1$H NMR :
    • The acetamide NHCO proton resonates near 10.08–10.10 ppm in all analogs, consistent with strong hydrogen bonding .
    • SCH$_2$ protons appear at 4.08–4.12 ppm , indicating minimal electronic perturbation from aryl substituents.
  • Melting Points: Higher melting points for dichlorophenyl derivatives (: 230–232°C) vs. phenoxyphenyl analogs (: 224–226°C) suggest stronger intermolecular interactions (e.g., halogen bonding) .

Research Implications and Limitations

While direct data on the target compound are absent in the provided evidence, trends from analogs suggest:

  • Bioactivity : The 3,5-dimethylphenylthio group may enhance hydrophobic interactions in biological targets, while the ethyl group could reduce oxidative metabolism.

Biological Activity

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl), is a complex organic compound that exhibits notable biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 330.4 g/mol. The structure includes a pyridine ring and a thioether group, which contribute to its biological activity. The compound is typically a colorless solid with solubility in water and various organic solvents, making it suitable for multiple applications in chemical synthesis and biological studies .

Biological Activity

1. Pharmacological Properties

  • Anti-inflammatory and Analgesic Effects : Studies indicate that acetamide derivatives can inhibit specific enzymes involved in inflammatory processes, suggesting potential therapeutic applications for pain management .
  • Antimicrobial Activity : Research has shown that acetamide derivatives possess antimicrobial properties, making them candidates for antibiotic development .

2. Mechanism of Action

  • Acetamide interacts with various biological targets, including enzymes and receptors related to pain pathways. Its structural features allow it to modulate enzyme activity and influence cellular signaling pathways associated with pain perception .

Comparative Analysis

To understand the uniqueness of N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl), it is essential to compare it with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylacetamideContains two methyl groups on nitrogenMore widely used as a solvent
ThioacetamideContains sulfur in the amine groupExhibits distinct antimicrobial properties
N-EthylacetamideEthyl group attached to nitrogenPotentially less soluble than acetamide
4-Amino-N-(4-(trifluoromethyl)phenyl)acetamideContains trifluoromethyl groupEnhanced potency against specific biological targets
N-(4-Hydroxyphenyl)acetamideHydroxy group on the phenyl ringMore active against certain pathogens

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of acetamide derivatives against various cancer cell lines. The findings demonstrated that certain derivatives exhibited significant antiproliferative effects, leading to apoptosis in cancer cells. For example, compounds structurally related to acetamide showed high potency against melanoma and pancreatic cancer cell lines .

Case Study 2: Antiviral Potential
Another area of research has focused on the antiviral properties of heterocycles like acetamide. Compounds with similar structural characteristics have shown efficacy in inhibiting viral replication mechanisms, indicating potential therapeutic applications in treating viral infections .

Synthesis Methods

The synthesis of acetamide can be achieved through several methods:

  • Direct Amidation : Reacting carboxylic acids with amines.
  • Thioether Formation : Introducing thioether functionalities through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. How can the synthesis of this acetamide derivative be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., ethanol or ethanol-dioxane mixtures), temperature (reflux vs. room temperature), and stoichiometry of reagents. For example, using fused sodium acetate as a base improved yields to 85% in similar acetamide syntheses . Recrystallization from ethanol-dioxane (1:2) enhances purity, as demonstrated in pale orange crystal formation . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .

Q. What spectroscopic methods are most effective for characterizing this compound and verifying its structure?

  • Methodological Answer :

  • 1H NMR (300 MHz, DMSO-d6): Assign peaks using δ values for aromatic protons (7.0–8.6 ppm), methyl groups (2.0–2.3 ppm), and NH protons (9.9–12.5 ppm). Coupling constants (e.g., J = 8.2 Hz for H-4′) confirm substituent positions .
  • LC-MS : Confirm molecular weight via [M+H]<sup>+</sup> peaks (e.g., m/z 362.0–376.0 for analogs) .
  • Elemental Analysis : Validate C, N, and S content (e.g., C: 45.29%, N: 12.23%, S: 9.30%) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives with similar substituents?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. Use deuterated DMSO (DMSO-d6) to stabilize NH protons and reduce broadening . For overlapping aromatic signals, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns. For example, the multiplet at 7.40–7.28 ppm in was resolved by analyzing integration ratios and comparing with analogs .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s biological activity?

  • Methodological Answer :

  • Comparative Analysis : Use analogs with modified substituents (e.g., thieno[2,3-d]pyrimidine vs. oxadiazole cores) to assess antimicrobial or anticancer activity .
  • In Silico Modeling : Dock the compound into target protein structures (e.g., kinases) to predict binding affinity.
  • Functional Group Replacement : Replace the 3,5-dimethylphenylthio group with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on activity .

Q. What experimental approaches are used to confirm the regioselectivity of thioether bond formation in such compounds?

  • Methodological Answer :

  • Isotopic Labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels at reactive sites to track bond formation via NMR .
  • Competitive Reactions : Compare reactivity of thiol-containing intermediates (e.g., pyrimidin-2-ylthio vs. phenylthio groups) under identical conditions .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry, as done for thieno[2,3-d]pyrimidine derivatives .

Data Contradiction Analysis

Q. How should conflicting elemental analysis results (e.g., C: 45.29% vs. 45.36% calculated) be addressed?

  • Methodological Answer : Minor deviations (<0.1%) may arise from hygroscopicity or incomplete combustion. Dry samples at 110°C for 24 hours to remove moisture. Repeat analyses using high-purity standards and calibrate instruments with certified reference materials. If discrepancies persist, use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Experimental Design Considerations

Q. What purification techniques are most suitable for isolating this compound from byproducts?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for polar byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol for high-melting-point compounds, mp 190–230°C) .
  • HPLC-Prep : Apply reverse-phase C18 columns for analogs with LC-MS-confirmed impurities .

Biological Activity Profiling

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to assess % bound vs. free fraction .
  • Caco-2 Permeability : Model intestinal absorption via monolayer transport assays .

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